Propanoic acid, 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-, methyl ester
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Overview
Description
Propanoic acid, 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-, methyl ester is a complex organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes a propanoic acid backbone with a methyl ester group and a hydrazino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-, methyl ester typically involves the esterification of propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. The reaction mixture is then purified through distillation to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The ester can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed
Hydrolysis: Propanoic acid and methanol.
Reduction: Propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fragrances and flavorings due to its ester group.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The hydrazino group may also play a role in its biological activity by forming hydrogen bonds or participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 3-hydroxy-, methyl ester: Similar ester structure but with a hydroxyl group.
Propanoic acid, 3-methoxy-, methyl ester: Contains a methoxy group instead of the hydrazino group.
Propanoic acid, 3-phenoxy-, methyl ester: Features a phenoxy group, providing different chemical properties.
Uniqueness
The presence of the hydrazino group in propanoic acid, 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-, methyl ester makes it unique compared to other esters. This group can participate in additional chemical reactions and interactions, potentially enhancing its biological activity and making it a valuable compound for research and industrial applications.
Properties
CAS No. |
96804-57-8 |
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Molecular Formula |
C7H15N3O3 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 3-[carbamoyl(dimethylamino)amino]propanoate |
InChI |
InChI=1S/C7H15N3O3/c1-9(2)10(7(8)12)5-4-6(11)13-3/h4-5H2,1-3H3,(H2,8,12) |
InChI Key |
OBPIRUFCVDVCNL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N(CCC(=O)OC)C(=O)N |
Origin of Product |
United States |
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